![molecular formula C13H19NO4S B2578892 N-[(4-methylphenyl)sulfonyl]norleucine CAS No. 96789-87-6](/img/structure/B2578892.png)

N-[(4-methylphenyl)sulfonyl]norleucine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

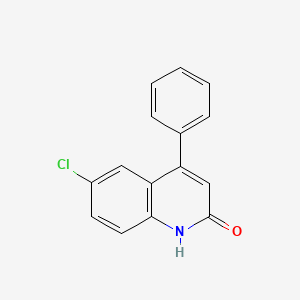

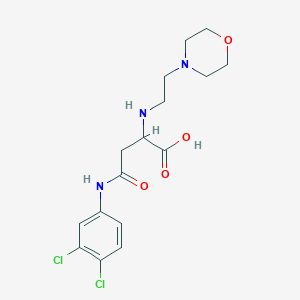

N-[(4-methylphenyl)sulfonyl]norleucine is a compound with a molecular weight of 271.34 . It is a product of Princeton BioMolecular Research, Inc .

Molecular Structure Analysis

The molecular formula of this compound is C13H19NO4S . Its average mass is 285.359 Da and its monoisotopic mass is 285.103485 Da .Scientific Research Applications

Biochemical Applications

One study explored the enzymatic characteristics of α-ketoglutarate-dependent l-isoleucine dioxygenase (IDO) from Bacillus thuringiensis, which is capable of catalyzing different types of oxidation reactions, including hydroxylation, dehydrogenation, and sulfoxidation. IDO's reaction with l-isoleucine produces various modified amino acids, demonstrating the potential of IDO as a biocatalyst for producing modified amino acids, including hydroxylation products related to norleucine (Hibi et al., 2011).

Organic Chemistry and Synthesis

Research in organic chemistry has developed methods for the synthesis of optically active α-amidoalkylphenyl sulfones from chiral aldehydes, demonstrating the utility of sulfones in synthesizing amino acid derivatives. These findings show the relevance of sulfones in the preparation of biologically active compounds, which could include derivatives of N-[(4-methylphenyl)sulfonyl]norleucine (Foresti et al., 2003).

Pharmaceutical Research

A novel class of cyclooxygenase inhibitors, featuring 4-(aryloyl)phenyl methyl sulfones, was synthesized and characterized for their ability to inhibit COX-1 and COX-2 isoenzymes. This research underscores the pharmaceutical applications of sulfone derivatives in developing new anti-inflammatory drugs (Harrak et al., 2010).

Enzyme Inhibition Studies

Another study focused on the synthesis of sulfonamides with benzodioxane and acetamide moieties to investigate their enzyme inhibitory potential. This work contributes to our understanding of how sulfone derivatives, such as this compound, can be used to modulate enzymatic activity, providing insights into their applications in enzyme inhibition and pharmaceutical development (Abbasi et al., 2019).

Antioxidant Defense Mechanisms

Research has also investigated the role of methionine residues in proteins as catalytic antioxidants, defending against oxidative stress. By substituting methionine with norleucine, studies have shown the impact on oxidative stress resistance, highlighting the potential use of norleucine and its derivatives in studying protein oxidation and cellular defense mechanisms (Luo & Levine, 2009).

Safety and Hazards

properties

IUPAC Name |

2-[(4-methylphenyl)sulfonylamino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-3-4-5-12(13(15)16)14-19(17,18)11-8-6-10(2)7-9-11/h6-9,12,14H,3-5H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCLEVBHABYQAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2578820.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2578823.png)

![[1-(Oxan-2-yl)cyclopropyl]methanol](/img/structure/B2578825.png)

![4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene](/img/structure/B2578827.png)

![3-benzyl-N-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2578828.png)